1,2,4,5-Tetraiodobenzene

Beschreibung

Contextual Significance of Halogenated Arenes in Contemporary Chemistry

Halogenated arenes, which are aromatic compounds containing one or more halogen atoms bonded to the benzene (B151609) ring, are fundamental building blocks in contemporary chemistry. savemyexams.com Their importance stems from their utility as versatile intermediates in a wide array of chemical transformations. researchgate.net They are frequently employed as substrates in pivotal carbon-carbon and carbon-heteroatom cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig couplings. rsc.org The halogen substituent serves as a reactive handle, allowing for the strategic construction of complex molecular architectures. rsc.org

Beyond their role in coupling reactions, halogenated arenes are crucial for directed metallation reactions and for generating organolithium and organomagnesium species through processes like metal-halogen exchange. rsc.org This reactivity is essential for the synthesis of many fine chemicals, pharmaceuticals, and agrochemicals. researchgate.netchemistryjournals.net The ability to introduce halogens at specific positions on an aromatic ring allows chemists to control the regioselectivity of subsequent reactions, and in some cases, halogens can be used as protecting groups to block more reactive sites in complex molecules. rsc.org The incorporation of halogens, particularly fluorine, can also subtly modify the physical properties of molecules, which is a valuable strategy in materials science for creating liquid crystals and other functional materials. mdpi.com

Overview of 1,2,4,5-Tetraiodobenzene within Aromatic Systems Research

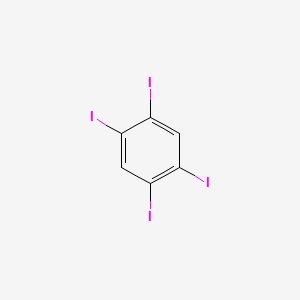

Within the class of halogenated arenes, polyiodinated benzene derivatives represent a specialized group of compounds with unique properties and applications. This compound is a notable member of this group, characterized by a benzene ring substituted with four iodine atoms. ontosight.ai This high degree of iodination imparts specific characteristics to the molecule, making it a subject of significant research interest. ontosight.aisolubilityofthings.com

Physical and Chemical Properties

This compound is a pale yellow to white crystalline solid with a high molecular weight and a correspondingly high melting point. ontosight.aisolubilityofthings.comwikipedia.org It is generally stable under normal conditions and has very low solubility in water, but is more soluble in non-polar organic solvents like chloroform (B151607) and toluene. solubilityofthings.com

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₆H₂I₄ |

| Molar Mass | 581.70 g/mol nih.gov |

| CAS Number | 636-31-7 sigmaaldrich.com |

| Appearance | Pale yellow or white crystalline solid ontosight.aisolubilityofthings.comwikipedia.org |

| Melting Point | 249–252 °C wikipedia.org |

This table is interactive. Click on the headers to sort.

Synthesis and Research Applications

The synthesis of this compound typically involves the direct iodination of benzene or its derivatives. ontosight.ai One established method involves the reaction of benzene with a mixture of periodic acid and iodine in sulfuric acid. olemiss.edu Alternative synthetic routes have also been explored to achieve specific substitution patterns. researchgate.net

In advanced research, this compound is highly valued as a structural scaffold in crystal engineering and supramolecular chemistry. researchgate.netnih.gov The iodine atoms on the benzene ring can participate in strong and highly directional intermolecular interactions known as halogen bonds. mdpi.com These interactions are exploited to construct complex, self-assembling supramolecular structures and crystalline solids with predictable geometries. researchgate.netmdpi.com For example, it has been used as a tetragonal connector in the synthesis of large molecular structures, functioning as a "Tinkertoy" building block. nih.gov

Furthermore, its multiple iodine substituents make it an excellent precursor for creating other highly substituted benzene derivatives through cross-coupling reactions, where the iodine atoms are replaced with other functional groups. mdpi.comsolubilityofthings.com This versatility allows for the synthesis of complex molecules with potential applications in materials science, particularly in the development of organic semiconductors and liquid crystals. mdpi.comsolubilityofthings.com

Structure

3D Structure

Eigenschaften

IUPAC Name |

1,2,4,5-tetraiodobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2I4/c7-3-1-4(8)6(10)2-5(3)9/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHODZFPKHGDLOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1I)I)I)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2I4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50212974 | |

| Record name | 1,2,4,5-Tetraiodobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50212974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

581.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

636-31-7 | |

| Record name | 1,2,4,5-Tetraiodobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=636-31-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2,4,5-Tetraiodobenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000636317 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2,4,5-Tetraiodobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50212974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,4,5-TETRAIODOBENZENE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1,2,4,5 Tetraiodobenzene

Direct Halogenation Strategies

Direct iodination of benzene (B151609) and its derivatives to achieve polysubstitution presents a significant challenge due to the low electrophilicity of iodine and the reversibility of the reaction. The hydrogen iodide (HI) byproduct is a strong reducing agent that can reduce the iodinated product back to the starting material. rsc.org To overcome this, direct iodination strategies for synthesizing 1,2,4,5-tetraiodobenzene invariably employ a strong oxidizing agent in conjunction with iodine.

One of the most effective methods for the exhaustive iodination of unactivated aromatic substrates is the use of periodic acid (H₅IO₆) and iodine in concentrated sulfuric acid. beilstein-journals.org This powerful reagent system is capable of overcoming the low reactivity of benzene towards iodination and driving the reaction towards the formation of polyiodinated products. Under vigorous conditions, this method can lead to the formation of tetraiodo derivatives from benzene. The reaction proceeds through the in-situ generation of a highly electrophilic iodine species, often described as I⁺, which then attacks the aromatic ring in a stepwise electrophilic aromatic substitution mechanism. beilstein-journals.org

While direct iodination of benzene can be challenging to control to selectively yield the 1,2,4,5-isomer, a more targeted approach involves the further iodination of a pre-existing di-substituted benzene. For instance, the direct iodination of 1,4-diiodobenzene (B128391) under strongly oxidizing conditions can be a viable route to this compound. The presence of the two iodine atoms on the benzene ring deactivates it towards further electrophilic substitution, necessitating forcing reaction conditions.

Table 1: Key Reagents in Direct Iodination of Benzene

| Reagent System | Role of Oxidant | Typical Conditions |

| I₂ / H₅IO₆ / H₂SO₄ | Generates a potent electrophilic iodine species. | Elevated temperatures |

| I₂ / HNO₃ | Oxidizes HI byproduct, preventing reversal of the reaction. | Acidic medium |

Metal-Catalyzed Coupling Approaches

Metal-catalyzed cross-coupling reactions have revolutionized organic synthesis, and these powerful tools can be conceptually applied to the synthesis of this compound and its derivatives. These methods typically involve the formation of carbon-carbon or carbon-heteroatom bonds, and in the context of this article, they can be envisioned for constructing the tetraiodinated benzene core or for functionalizing it.

Copper-Catalyzed Dimerization Techniques

The Ullmann reaction, a classic copper-catalyzed homocoupling of aryl halides, provides a potential, though less commonly reported, route to symmetrical biaryl compounds. While not a direct route to this compound from a monomeric precursor, copper-catalyzed dimerization could be employed in the synthesis of more complex structures derived from it. More relevant is the potential for copper-catalyzed cross-dimerization reactions of different arenes, which involve an initial iodination followed by a copper-catalyzed arylation. beilstein-journals.org

An efficient cyclization for the synthesis of 1,2,4,5-tetra-substituted benzenes has been described via a copper-catalyzed dimerization of γ,δ-unsaturated ketones. rsc.org Although this method does not directly yield this compound, it highlights the utility of copper catalysis in constructing the 1,2,4,5-substitution pattern on a benzene ring.

Palladium- and Nickel-Catalyzed Cross-Coupling Reactions

Palladium and nickel catalysts are central to a vast array of cross-coupling reactions that enable the formation of C-C bonds. These reactions are invaluable for the synthesis of complex organic molecules.

The Sonogashira coupling is a palladium-catalyzed reaction between a terminal alkyne and an aryl or vinyl halide, typically in the presence of a copper(I) co-catalyst. nih.govorganic-chemistry.orglibretexts.org this compound, with its four reactive C-I bonds, is an excellent substrate for multiple Sonogashira couplings, allowing for the construction of rigid, star-shaped molecules with extended π-systems.

The reactivity of the C-I bonds in this compound can be sequentially addressed, offering a pathway to unsymmetrically substituted derivatives. The reaction conditions, including the choice of palladium catalyst, ligands, base, and solvent, can be tuned to control the extent of substitution.

Table 2: Typical Components of a Sonogashira Coupling Reaction

| Component | Example(s) | Role |

| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | Facilitates oxidative addition and reductive elimination |

| Copper(I) Co-catalyst | CuI | Activates the alkyne |

| Base | Et₃N, Piperidine | Neutralizes the HI byproduct |

| Solvent | THF, DMF | Solubilizes reactants and catalyst |

The Negishi coupling involves the reaction of an organozinc compound with an organic halide, catalyzed by a nickel or palladium complex. rsc.orgwikipedia.orgorganic-chemistry.org This reaction is known for its high functional group tolerance and its ability to form C(sp²)-C(sp²), C(sp²)-C(sp³), and C(sp)-C(sp²) bonds.

This compound can serve as a polyfunctional electrophile in Negishi couplings. By reacting it with various organozinc reagents, a wide range of substituents can be introduced at the 1, 2, 4, and 5 positions. The choice between nickel and palladium catalysts can influence the reactivity and selectivity of the coupling. Nickel catalysts are often favored for their lower cost and unique reactivity, particularly in couplings involving alkylzinc reagents. organic-chemistry.org

Halogen-Group Exchange Reactions

Halogen-group exchange reactions provide another synthetic avenue to this compound, most notably through the conversion of a corresponding tetrabromo- or tetrachlorobenzene derivative. The Finkelstein reaction, which involves the exchange of a halogen for an iodide, is a well-established method for the synthesis of alkyl iodides. nih.gov Its application to aryl halides, however, is more challenging and often requires metal catalysis.

The "aromatic Finkelstein reaction" can be facilitated by copper(I) iodide, often in the presence of a diamine ligand. Nickel catalysts have also been shown to be effective. This approach would involve treating 1,2,4,5-tetrabromobenzene (B48376) or 1,2,4,5-tetrachlorobenzene (B31791) with an iodide source, such as sodium iodide or potassium iodide, in the presence of a suitable catalyst.

Another powerful technique for halogen exchange is the lithium-halogen exchange reaction. Treatment of a polyhalogenated arene, such as 1,2,4,5-tetrabromobenzene, with an organolithium reagent like n-butyllithium can lead to the selective exchange of a bromine atom for a lithium atom. The resulting aryllithium species can then be quenched with an iodine source (e.g., I₂) to introduce an iodine atom. This process can be repeated to achieve multiple halogen exchanges. mdpi.com Careful control of stoichiometry and reaction conditions is crucial to achieve the desired degree of substitution.

Replacement of Organosilicon Substituents with Iodine Atoms

A powerful strategy for the regioselective introduction of iodine atoms onto an aromatic ring involves the ipso-iodination of aryl-organosilicon compounds. In the case of this compound, the key precursor is 1,2,4,5-tetrakis(trimethylsilyl)benzene (B94209). This method is advantageous as the trimethylsilyl (B98337) groups activate the aromatic ring towards electrophilic substitution and precisely direct the incoming iodine atoms to the desired positions, thus avoiding the formation of other isomers.

The core of this synthetic approach is the iododesilylation reaction, where the carbon-silicon bond is cleaved and replaced by a carbon-iodine bond. This transformation is typically achieved by treating the 1,2,4,5-tetrakis(trimethylsilyl)benzene with an electrophilic iodine source. Iodine monochloride (ICl) is a particularly effective reagent for this purpose due to its high reactivity.

The reaction is generally carried out in a suitable inert solvent, such as dichloromethane (B109758) or chloroform (B151607), at room temperature or with gentle heating to ensure the completion of the substitution. The stoichiometry of the reagents is crucial; at least four equivalents of the iodinating agent are required to replace all four trimethylsilyl groups. The progress of the reaction can be monitored by techniques such as thin-layer chromatography or gas chromatography. Upon completion, the desired this compound can be isolated and purified through standard laboratory procedures like crystallization or column chromatography.

Table 1: Iododesilylation of 1,2,4,5-Tetrakis(trimethylsilyl)benzene

| Precursor | Reagent | Solvent | Temperature | Product |

| 1,2,4,5-Tetrakis(trimethylsilyl)benzene | Iodine monochloride (ICl) | Dichloromethane | Room Temperature | This compound |

Optimized Synthesis Procedures for Research Applications

For many research applications, the accessibility, efficiency, and scalability of a synthetic route are of paramount importance. Two notable optimized procedures for the synthesis of this compound are the direct iodination of durene and the Sandmeyer reaction starting from 1,2,4,5-tetraaminobenzene.

The direct iodination of durene (1,2,4,5-tetramethylbenzene) offers a straightforward approach as the starting material is commercially available and relatively inexpensive. The methyl groups of durene activate the benzene ring, facilitating electrophilic iodination. A common and effective method involves the use of N-iodosuccinimide (NIS) as the iodine source in the presence of a strong acid catalyst, such as triflic acid. This combination generates a highly reactive iodinating species in situ.

The reaction is typically performed in a chlorinated solvent at or below room temperature. The high regioselectivity for the 1,2,4,5-positions is dictated by the directing effects of the four methyl groups. This method is often favored in research settings due to its operational simplicity and the relatively high yields that can be achieved.

Another robust method for the synthesis of this compound, particularly when high purity is required, is the Sandmeyer reaction. This classical transformation in aromatic chemistry involves the diazotization of a primary aromatic amine, followed by the displacement of the diazonium group with an iodide. The starting material for this route is 1,2,4,5-tetraaminobenzene, which can be prepared from 1,2,4,5-tetranitrobenzene.

The synthesis involves a four-fold Sandmeyer reaction. The 1,2,4,5-tetraaminobenzene is first treated with a solution of sodium nitrite (B80452) in the presence of a strong acid, such as sulfuric acid, at low temperatures to form the corresponding tetradiazonium salt. This unstable intermediate is then treated with a solution of potassium iodide, which acts as the iodide source, leading to the formation of this compound. While this method involves more synthetic steps, it often provides a product of high purity, which is crucial for applications in materials science and supramolecular chemistry.

Table 2: Comparison of Optimized Synthesis Procedures

| Starting Material | Key Reagents | Reaction Type | Advantages for Research |

| Durene (1,2,4,5-Tetramethylbenzene) | N-Iodosuccinimide (NIS), Triflic acid | Electrophilic Aromatic Iodination | Commercially available starting material, good yield, operational simplicity. |

| 1,2,4,5-Tetraaminobenzene | Sodium nitrite, Potassium iodide, Sulfuric acid | Sandmeyer Reaction | High purity of the final product. |

Advanced Structural Elucidation and Solid State Characterization of 1,2,4,5 Tetraiodobenzene

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction provides definitive insights into the three-dimensional arrangement of 1,2,4,5-tetraiodobenzene in the solid state, offering a detailed picture of its molecular geometry and crystal architecture.

Determination of Molecular Symmetry and Conformation

Analysis of the crystal structure of this compound shows that the molecule possesses crystallographically exact Cᵢ symmetry and approximates D₂h symmetry. researchgate.net The asymmetric unit of the crystal contains two half-molecules, confirming the high degree of symmetry inherent in the molecular structure. researchgate.net This high symmetry dictates the planarity of the benzene (B151609) ring and the specific spatial orientation of the four bulky iodine substituents.

Investigation of Crystal Packing Motifs and Supramolecular Assemblies

The crystal packing of this compound is characterized by a distinct stacking motif. The planar molecules are organized into stacks that extend along the c-axis of the unit cell. researchgate.net These stacks are then interconnected through the previously mentioned weak I⋯I interactions, creating a well-defined three-dimensional supramolecular assembly. researchgate.net

Table 1: Crystallographic Data for this compound

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2/c |

| Unit Cell Dimensions | a = 17.8144(8) Å |

| b = 7.4999(8) Å | |

| c = 7.9125(8) Å | |

| β = 102.203(2)° | |

| Volume (V) | 1033.27(15) ų |

| Molecules per Unit Cell (Z) | 4 |

| Temperature (T) | 223 K |

Data sourced from Novak & Li (2006). researchgate.net

Spectroscopic Characterization Methodologies and Data Interpretation

Spectroscopic methods provide complementary information regarding the electronic environment of the atoms within the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of this compound is dictated by its high molecular symmetry. The molecule contains two protons located at positions 3 and 6 of the benzene ring. Due to the D₂h point group symmetry of the molecule, these two protons are chemically and magnetically equivalent. researchgate.net

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectral Assignments

Carbon-13 NMR spectroscopy is a powerful tool for elucidating the carbon framework of a molecule. For this compound, the spectrum is simplified due to the molecule's high degree of symmetry (D₂h point group). The molecule contains only two chemically distinct carbon environments, which should give rise to two signals in the ¹³C NMR spectrum.

The four iodine-substituted carbons (C1, C2, C4, C5) are chemically equivalent, as are the two hydrogen-substituted carbons (C3, C6). A key feature in the ¹³C NMR of iodoarenes is the "heavy atom effect," where the iodine atom induces significant shielding of the directly attached ipso-carbon. nih.govnih.gov This effect shifts the signal of the carbon atom bonded to iodine substantially upfield compared to the signal for a carbon in unsubstituted benzene (which appears at approximately 128.5 ppm). For instance, the ipso-carbon in iodobenzene (B50100) resonates around 95 ppm. chemicalbook.com Consequently, the signal for the iodinated carbons in this compound is expected in this upfield region. The carbons bonded to hydrogen are expected to resonate further downfield, in a region more typical for aromatic carbons. libretexts.org

Table 1: Predicted ¹³C NMR Spectral Assignments for this compound

| Carbon Atom Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| C1, C2, C4, C5 (C-I) | 90 - 100 | Strong shielding due to the heavy atom effect of iodine. nih.govnih.gov |

| C3, C6 (C-H) | 130 - 145 | Typical range for aromatic carbons, deshielded relative to the C-I carbons. libretexts.org |

Mass Spectrometry for Structural Confirmation

Mass spectrometry is employed to determine the molecular weight and confirm the elemental composition of a compound through the analysis of its molecular ion and fragmentation patterns. For this compound (C₆H₂I₄), the theoretical monoisotopic mass is approximately 581.63 g/mol .

In an electron ionization (EI) mass spectrum, a prominent molecular ion peak (M⁺) would be expected at an m/z (mass-to-charge ratio) of approximately 582. Given the stability of the aromatic ring, this peak is often of high intensity. docbrown.info The primary fragmentation pathway for polyhalogenated aromatic compounds involves the cleavage of the carbon-halogen bonds, which are the weakest bonds in the molecule. libretexts.org For this compound, this would result in the sequential loss of iodine atoms (atomic weight ≈ 127 u). This process generates a series of characteristic fragment ions with decreasing mass, each separated by 127 mass units. Further fragmentation of the benzene ring can lead to smaller charged species, though these are typically of lower intensity. fluorine1.ruwhitman.edu

Table 2: Expected Key Ions in the Mass Spectrum of this compound

| m/z Value | Ion Formula | Description |

| ~582 | [C₆H₂I₄]⁺ | Molecular ion (M⁺) |

| ~455 | [C₆H₂I₃]⁺ | Loss of one iodine atom (M-I)⁺ |

| ~328 | [C₆H₂I₂]⁺ | Loss of two iodine atoms (M-2I)⁺ |

| ~201 | [C₆H₂I]⁺ | Loss of three iodine atoms (M-3I)⁺ |

| ~74 | [C₆H₂]⁺ | Loss of four iodine atoms (M-4I)⁺ |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions (as applied to derivatives)

While the UV-Vis spectrum of this compound itself is of interest, the application of this technique to its derivatives provides significant insight into how its electronic structure can be modulated. Halogen substitution on a benzene ring typically causes a bathochromic (red) shift of the π→π* absorption bands compared to unsubstituted benzene. ijermt.org This is due to the influence of the halogen's lone pair electrons on the aromatic π system.

A significant application of this compound is as a building block or linker in the synthesis of more complex supramolecular structures, such as Metal-Organic Frameworks (MOFs). ywang.group For instance, derivatives like 1,2,4,5-tetrakis(4-carboxyphenyl)benzene (B2947062) are used as organic linkers to construct porous crystalline materials with metal ions. nih.gov

Chemical Reactivity and Mechanistic Investigations of 1,2,4,5 Tetraiodobenzene

Electrophilic Aromatic Substitution Pathways

The reactivity of an aromatic ring in electrophilic aromatic substitution (EAS) is profoundly influenced by the nature of its substituents. Halogens, including iodine, are known to be deactivating groups due to their inductive electron-withdrawing effect, while simultaneously being ortho-, para-directing because of their ability to donate a lone pair of electrons via resonance. However, in a molecule such as 1,2,4,5-tetraiodobenzene, the benzene (B151609) nucleus is heavily substituted with four large, deactivating iodine atoms.

The cumulative inductive effect of four iodine atoms significantly reduces the electron density of the aromatic ring, making it highly resistant to attack by electrophiles. Furthermore, the two remaining hydrogen atoms at positions 3 and 6 are sterically hindered by the adjacent bulky iodine atoms. This combination of electronic deactivation and steric hindrance renders this compound exceptionally unreactive towards standard electrophilic aromatic substitution reactions. Attempts to introduce further substituents, such as nitro or acyl groups, via nitration or Friedel-Crafts acylation under typical conditions are generally unsuccessful. Achieving further substitution would require extremely harsh reaction conditions, which are more likely to cause decomposition or side reactions than the desired substitution. olemiss.edu

Nucleophilic Substitution Reactivity

Nucleophilic aromatic substitution (SNAr) offers a pathway to substitute groups on an aromatic ring, but it typically requires the presence of strong electron-withdrawing groups (like -NO2) positioned ortho or para to a good leaving group. wikipedia.orglibretexts.org These activating groups are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. libretexts.orgyoutube.com

In this compound, the iodine atoms are potential leaving groups. However, halogens are only weakly deactivating and are not sufficiently electron-withdrawing to activate the ring for a standard SNAr addition-elimination mechanism under mild conditions. youtube.com The benzene ring is not electron-poor enough to be readily attacked by common nucleophiles such as alkoxides or amines. youtube.com Consequently, direct displacement of the iodine atoms via the SNAr pathway is not a characteristic reaction of this compound. Alternative mechanisms, such as those involving benzyne (B1209423) intermediates under forcing conditions with very strong bases, could potentially lead to substitution, but these are not widely reported for this specific substrate. libretexts.org

Reduction Reactions and Pathways

The carbon-iodine bond in aryl iodides can be cleaved reductively to replace the iodine atom with a hydrogen atom. For polyiodinated compounds like this compound, this de-iodination can be a useful transformation. Common methods for the reduction of aryl halides are applicable here.

One of the most effective methods is catalytic hydrogenation. This reaction involves treating the substrate with hydrogen gas (H2) in the presence of a metal catalyst, typically palladium on carbon (Pd/C). libretexts.org The reaction proceeds by the oxidative addition of the C-I bond to the palladium surface, followed by hydrogenolysis. This method can sequentially remove the iodine atoms, and controlling the reaction conditions (pressure, temperature, and reaction time) can potentially lead to partially deiodinated products or the fully reduced benzene.

Another approach involves the use of reducing metals in acidic media, such as zinc or tin in hydrochloric acid. libretexts.org These reactions proceed through single-electron transfer mechanisms. Additionally, dissolving metal reductions, such as the Birch reduction which uses sodium or lithium in liquid ammonia (B1221849) with an alcohol present, can also reduce aromatic rings, though specific applications to fully de-halogenate this compound are less common. libretexts.orglibretexts.org Specialized methods using reagents like phosphonic acid with iodine have also been developed for reducing certain aromatic functional groups, showcasing the ongoing development in aromatic reduction chemistry. researchgate.netsemanticscholar.org

Cross-Coupling Reaction Scope and Limitations

The true synthetic utility of this compound is most evident in its application as a scaffold in transition-metal-catalyzed cross-coupling reactions. The multiple C-I bonds serve as reactive handles for the formation of new carbon-carbon and carbon-heteroatom bonds. Among the various cross-coupling reactions, the Negishi and Sonogashira couplings are particularly relevant.

The Negishi coupling involves the reaction of an organohalide with an organozinc compound, catalyzed by a nickel or palladium complex. wikipedia.orgorganic-chemistry.org This reaction is highly effective for forming C(sp²)-C(sp²), C(sp²)-C(sp³), and C(sp²)-C(sp) bonds. This compound can serve as a tetra-functional substrate in these reactions, allowing for the sequential or simultaneous substitution of its four iodine atoms. The reactivity of the C-I bonds makes it a suitable partner for various organozinc reagents. The choice of catalyst, particularly the ligand on the palladium or nickel center, is crucial for achieving high yields and can influence the stereochemical outcome in certain cases. organic-chemistry.orgnih.gov

The Sonogashira coupling is a powerful method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, utilizing a palladium catalyst and a copper(I) co-catalyst. wikipedia.orglibretexts.org The high reactivity of aryl iodides makes this compound an excellent substrate for these reactions. libretexts.org The reaction is typically carried out under mild conditions with an amine base. organic-chemistry.org This allows for the synthesis of complex poly-alkynylated benzene derivatives, which are valuable precursors for advanced materials and conjugated systems. A key advantage of using a polyiodinated substrate is the potential for selective, stepwise couplings by controlling stoichiometry and reaction conditions, exploiting the slight differences in reactivity between the C-I bonds. wikipedia.org

Below is a table summarizing representative cross-coupling reactions involving polyiodinated benzene precursors.

| Coupling Reaction | Catalyst/Co-catalyst | Base/Solvent | Reactant Type | Product Type |

| Negishi Coupling | Pd(PPh₃)₄ or Ni(dppe)Cl₂ | THF / NMP | Organozinc (R-ZnX) | Substituted Arene (Ar-R) |

| Sonogashira Coupling | PdCl₂(PPh₃)₂ / CuI | Triethylamine or Piperidine | Terminal Alkyne (R-C≡CH) | Arylalkyne (Ar-C≡C-R) |

This table represents typical conditions for these reactions. Specific conditions for this compound may vary.

Limitations of these reactions primarily involve steric hindrance. As bulky groups are coupled to the benzene ring, the reactivity of the remaining adjacent iodine atoms can decrease significantly. Another challenge is controlling the degree of substitution to avoid mixtures of partially and fully substituted products.

Photochemical Properties and Reactivity Studies

The carbon-iodine bond is the weakest of the carbon-halogen bonds and is known to be susceptible to cleavage upon exposure to ultraviolet (UV) light. The photolysis of polyiodinated aromatic compounds typically involves the homolytic cleavage of a C-I bond to generate an aryl radical and an iodine radical.

For this compound, irradiation with UV light can induce the formation of a triiodophenyl radical. The fate of this highly reactive intermediate depends on the reaction environment. In the presence of a hydrogen-donating solvent (like an alcohol or hydrocarbon), the radical can abstract a hydrogen atom to form 1,2,4-triiodobenzene. In the absence of such a source, the radical could potentially undergo dimerization or react with other species present. The stability of this compound is therefore limited under conditions of prolonged exposure to UV radiation. This photo-lability is a general characteristic of polycyclic aromatic hydrocarbons (PAHs) and their derivatives, where photo-induced transformations can lead to a variety of degradation products. nih.govresearchgate.net

Derivatives of this compound, particularly those with extended π-systems introduced via cross-coupling reactions, can participate in the formation of charge-transfer (CT) complexes. A CT complex is an association of two or more molecules in which a fraction of electronic charge is transferred between the molecular entities. This typically involves an electron-rich donor molecule and an electron-poor acceptor molecule. mdpi.com

The electronic properties of 1,2,4,5-tetra-substituted benzenes can be tuned by the choice of substituents. huji.ac.ilacs.org For instance, if electron-donating groups are installed onto the benzene ring, the resulting derivative can act as an electron donor. Conversely, attaching electron-withdrawing groups can make it an acceptor. Theoretical studies on 1,2,4,5-tetra-substituted benzene derivatives show that the arrangement of donor and acceptor groups can lead to significant charge separation, sometimes resulting in a zwitterionic ground state. acs.orgnih.gov

Upon photoirradiation, an electron can be promoted to a higher energy level, facilitating the electron transfer from the highest occupied molecular orbital (HOMO) of the donor to the lowest unoccupied molecular orbital (LUMO) of the acceptor. This process can be observed spectroscopically, often by the appearance of a new, broad absorption band at a longer wavelength. For example, a derivative of this compound functionalized with electron-rich aromatic groups (like anthracenes or pyridyls) could form a CT complex with a classic electron acceptor like tetracyanoquinodimethane (TCNQ) or its fluorinated analogues. mdpi.comacs.org The stability and electronic properties of such complexes are highly dependent on the specific donor-acceptor pairing and their spatial orientation. acs.org

Structural Influence on Reactivity Patterns

The reactivity of this compound is profoundly influenced by its unique molecular architecture. The presence of four large iodine atoms on the benzene ring in a symmetrical arrangement imparts distinct steric and electronic characteristics that govern its behavior in chemical transformations. These structural features are critical in determining reaction outcomes, selectivity, and mechanistic pathways, particularly in the realm of modern synthetic chemistry.

The key structural aspects dictating the reactivity of this compound include:

High Degree of Halogenation: With four iodine substituents, the benzene core is heavily functionalized. The carbon-iodine (C-I) bonds are the primary reactive sites, being significantly weaker than carbon-hydrogen (C-H) bonds and susceptible to cleavage in various reactions, most notably in metal-catalyzed cross-coupling.

Molecular Symmetry: The molecule possesses approximate D2h molecular symmetry, which can influence its crystal packing and intermolecular interactions. researchgate.net This symmetry means there are two equivalent sets of C-I bonds, which can affect regioselectivity in sequential reactions.

Steric Hindrance: The van der Waals radius of iodine is substantial, leading to considerable steric crowding around the benzene ring. Crystal structure analysis has revealed intramolecular steric repulsion between the adjacent iodine atoms at positions 1,2 and 4,5. researchgate.net This steric bulk can hinder the approach of bulky reagents or catalysts, thereby influencing reaction rates and the feasibility of certain transformations.

Electronic Profile: Iodine acts as a weakly deactivating group in electrophilic aromatic substitution due to its electron-withdrawing inductive effect. This effect makes the remaining C-H bonds at positions 3 and 6 less susceptible to electrophilic attack. The multiple C-I bonds serve as excellent leaving groups and reactive handles for creating new bonds, especially carbon-carbon and carbon-heteroatom bonds.

These intrinsic properties make this compound a valuable, albeit sterically demanding, building block in organic synthesis and materials science. Its reactivity is most prominently exploited in palladium-catalyzed cross-coupling reactions, where the specific substitution pattern plays a crucial role.

Detailed Research Findings:

Research into the utility of this compound as a scaffold has provided insights into how its structure governs reactivity. A notable example is its application in palladium-catalyzed Negishi coupling reactions to synthesize π-congested, X-shaped molecules. In one study, researchers attempted to couple this compound with an organozinc reagent derived from 9-bromoanthracene (B49045) to form 1,2,4,5-tetra(9-anthryl)benzene. chemrxiv.org The reaction, however, was unsuccessful, and the desired product was not detected. This outcome was attributed to the extreme insolubility of the target molecule, a direct consequence of the rigid, planar structure enforced by the 1,2,4,5-tetra-substitution pattern on the central benzene ring. chemrxiv.org

To overcome this, the same coupling protocol was applied using substituted, more soluble anthracene (B1667546) derivatives. The introduction of n-butyl (nBu) and trimethylsilyl (B98337) (TMS) groups on the anthracene partner led to the successful formation of the corresponding tetra-anthrylbenzene products, albeit in moderate yields. chemrxiv.org This demonstrates a critical aspect of the structural influence on reactivity: the properties of the final product, which are dictated by the 1,2,4,5-scaffold, can determine the viability of a synthetic route.

| Anthracene Coupling Partner | Substituent (R) | Product | Yield (%) | Comment |

|---|---|---|---|---|

| 9-Bromoanthracene | -H | 1,2,4,5-Tetra(9-anthryl)benzene | 0% | Reaction unsuccessful due to extreme insolubility of the product. |

| 9-Bromo-2-(n-butyl)anthracene | -nBu | 1,2,4,5-Tetrakis[2-(n-butyl)anthracen-9-yl]benzene | 19% | Solubilizing group enabled product formation and isolation. |

| 9-Bromo-10-(trimethylsilyl)anthracene | -TMS | 1,2,4,5-Tetrakis[10-(trimethylsilyl)anthracen-9-yl]benzene | 28% | Solubilizing group enabled product formation and isolation. |

While specific mechanistic studies on this compound are limited, its structural features suggest a significant impact on the mechanisms of other common cross-coupling reactions, such as the Sonogashira coupling. The high reactivity of the C-I bond favors the initial oxidative addition step in the palladium catalytic cycle. wikipedia.org However, the steric bulk imposed by the four iodine atoms and the growing substituents during sequential couplings would likely influence subsequent steps. For instance, the approach of the copper acetylide in the transmetalation step or the final reductive elimination to release the product could be sterically hindered. This necessitates careful selection of catalyst systems, often requiring bulky phosphine (B1218219) ligands to promote efficient turnover. researchgate.netlibretexts.org

The following table outlines the anticipated influence of the key structural features of this compound on the different stages of a generic palladium-catalyzed cross-coupling reaction.

| Structural Feature | Catalytic Cycle Stage | Predicted Influence on Reactivity Pattern |

|---|---|---|

| High Steric Hindrance | Oxidative Addition | May slightly retard the approach of the Pd(0) complex, but this is often offset by the high reactivity of the C-I bond. |

| Transmetalation | Can significantly hinder the approach of the coupling partner (e.g., organoboron, organozinc, or copper acetylide species), potentially lowering the reaction rate. | |

| Reductive Elimination | Steric crowding on the palladium center can promote this final step, leading to the release of the sterically demanding product. | |

| Multiple C-I Bonds | Overall Reaction | Provides four reactive sites for creating complex, multi-substituted aromatic structures. |

| Selectivity | Allows for sequential, and potentially selective, functionalization, although controlling selectivity between the two equivalent sets of C-I bonds can be challenging. | |

| Electronic Deactivation | Electrophilic Aromatic Substitution | The electron-withdrawing nature of the iodine atoms deactivates the ring, making substitution at the remaining C-H positions difficult under standard electrophilic conditions. |

Computational Chemistry and Theoretical Modeling of 1,2,4,5 Tetraiodobenzene

Quantum Chemical Calculations for Electronic Structure

Quantum chemical calculations are fundamental to elucidating the arrangement and energies of electrons within a molecule. For 1,2,4,5-tetraiodobenzene, these calculations help explain its reactivity, spectroscopic characteristics, and the influence of the four heavy iodine substituents on the benzene (B151609) ring.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of molecules based on the electron density, offering a balance between accuracy and computational cost. Studies on polyiodobenzenes, including this compound, have utilized high-level ab initio calculations, which are methodologically similar to advanced DFT, to understand their molecular and electronic structures. researchgate.net

Research combining photoelectron spectroscopy with quantum chemical calculations has provided significant insights into the electronic effects of extensive iodination on the benzene ring. researchgate.net These studies reveal how the interaction between the iodine lone-pair orbitals and the benzene π-system orbitals defines the molecule's electronic character. The high degree of iodination leads to significant steric repulsion and through-space interactions between adjacent iodine atoms, which influences the planarity and electronic energy levels of the molecule. DFT calculations can precisely model these effects, determining orbital energies, charge distributions, and molecular electrostatic potential maps.

Table 1: Key Findings from Theoretical Studies on Polyiodobenzenes

| Computational Finding | Description | Significance |

|---|---|---|

| Orbital Interactions | Significant mixing occurs between the iodine 5p lone-pair orbitals and the benzene π-orbitals. | This interaction raises the energy of the highest occupied molecular orbital (HOMO), making the molecule more susceptible to oxidation compared to benzene. |

| Intramolecular Steric Repulsion | Calculations quantify the steric strain between adjacent iodine atoms (e.g., at positions 1 and 2). | This repulsion can lead to minor out-of-plane distortions of the C-I bonds, affecting the overall molecular symmetry and crystal packing. |

| Electron Density Distribution | DFT models show a significant accumulation of electron density on the iodine atoms due to their high electronegativity, and a corresponding depletion on the benzene ring. | This charge distribution is critical for understanding the nature and strength of intermolecular halogen bonding in the solid state. |

One of the most powerful applications of DFT is the prediction of spectroscopic parameters, such as Nuclear Magnetic Resonance (NMR) chemical shifts. The Gauge-Independent Atomic Orbital (GIAO) method is the most common approach used within a DFT framework for calculating NMR shielding tensors, which are then converted into chemical shifts. researchgate.netresearchgate.net

While specific GIAO/DFT calculations for this compound are not widely published, a standard and reliable protocol can be established based on best practices in the field. nih.govmdpi.com Such a calculation would involve geometry optimization of the molecule, followed by the GIAO calculation of isotropic shielding constants for each nucleus. These values are then referenced against a standard, typically tetramethylsilane (B1202638) (TMS), calculated at the same level of theory to yield the final predicted chemical shifts. The accuracy of these predictions is highly dependent on the choice of the functional and basis set. conicet.gov.ar

Table 2: Standard Computational Protocol for NMR Chemical Shift Prediction of this compound

| Step | Parameter | Typical Selection/Method | Rationale |

|---|---|---|---|

| 1. Geometry Optimization | Functional/Basis Set | B3LYP/6-311+G(2d,p) | Provides a reliable molecular geometry, which is crucial for accurate shielding calculations. conicet.gov.ar |

| 2. NMR Shielding Calculation | Method | Gauge-Independent Atomic Orbital (GIAO) | A robust and widely validated method for calculating NMR shielding tensors. researchgate.net |

| Functional/Basis Set | mPW1PW91/6-31G(d) or higher | These levels of theory have shown high accuracy for 13C chemical shift predictions. conicet.gov.ar | |

| 3. Reference Standard | Molecule | Tetramethylsilane (TMS) | Standard reference for 1H and 13C NMR. Must be calculated with the identical method as the target molecule. |

| 4. Chemical Shift Calculation | Formula | δsample = σref - σsample | The predicted chemical shift (δ) is the difference between the calculated isotropic shielding of the reference (σref) and the sample (σsample). |

Due to the D2h symmetry of this compound, the 1H NMR spectrum is predicted to show one signal, and the 13C NMR spectrum is predicted to show two signals (one for the iodinated carbons and one for the protonated carbons).

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. While MD is often used to explore large conformational landscapes of flexible molecules, its application to a semi-rigid molecule like this compound provides insights into its vibrational dynamics and intermolecular interactions in a condensed phase.

To date, specific MD simulation studies focused on the conformational analysis of isolated this compound are not prominent in the literature, largely due to its relatively rigid planar structure. The primary conformational freedom would involve low-energy vibrational modes, such as the out-of-plane bending of the C-I bonds.

An MD simulation of this compound, for instance in a crystalline environment, would be set up to analyze the stability of the crystal lattice and the nature of molecular motion at different temperatures. Such a simulation would require a well-parameterized force field capable of accurately describing the covalent bonds, angles, dihedrals, and importantly, the non-covalent interactions, including the halogen bonds between iodine atoms on adjacent molecules. The simulation would reveal the extent of thermal motion, the dynamics of the I⋯I interactions, and could be used to compute properties like the coefficient of thermal expansion.

Crystal Structure Prediction (CSP) Methodologies

Crystal Structure Prediction (CSP) aims to identify the most stable crystal packing arrangements of a molecule from its chemical diagram alone. This field is of immense importance in materials science and pharmaceuticals. The experimental crystal structure of this compound has been determined to be monoclinic, with the space group P2/c. This known structure serves as the crucial benchmark for any CSP study.

A typical CSP workflow involves two main stages:

Generation of Trial Structures: A large number of plausible crystal packing arrangements are generated using sophisticated search algorithms, exploring different space groups and molecular orientations.

Energy Ranking: The generated structures are ranked based on their calculated lattice energy. This is initially done using computationally inexpensive force fields, and the most promising low-energy candidates are then re-ranked using more accurate but costly methods, such as periodic DFT calculations that can properly account for quantum mechanical effects.

For this compound, a successful CSP study would need to correctly identify the experimentally observed P2/c structure as the global minimum on the crystal energy landscape. A key challenge in CSP for halogenated molecules is the accurate modeling of non-covalent interactions, particularly halogen bonds (I⋯I), which are highly directional and play a decisive role in the crystal packing. The development of force fields and DFT functionals that can accurately describe these interactions is critical for the reliable prediction of the crystal structure.

Theoretical Analysis of Non-Covalent Interactions

The solid-state structure of this compound is heavily influenced by non-covalent interactions, particularly halogen bonding. Experimental X-ray diffraction has shown that molecules are arranged in stacks, and these stacks are connected via weak I⋯I intermolecular interactions. Theoretical tools are essential for quantifying and characterizing the nature of these interactions.

Table 3: Representative Data from Hirshfeld Surface Analysis of a Halogenated Benzene Co-crystal

| Intermolecular Contact Type | Contribution (%) | Description of Interaction |

|---|---|---|

| H···H | 32.1% | Represents the most frequent, though generally weak, van der Waals contacts. |

| F···H | 21.0% | Weak hydrogen bonding interactions between fluorine and hydrogen atoms. |

| I···N | 6.2% | A strong, directional halogen bond, often appearing as a distinct red spot on the dnorm surface. |

| C···H | 8.6% | Represents C-H···π interactions. |

| Other | 32.1% | Includes contributions from F···F, C···C, I···F, etc. |

Data adapted from a study on a 1,2,4,5-tetrafluoro-3,6-diiodobenzene co-crystal to illustrate the methodology. nih.gov

For this compound, a similar analysis would be expected to quantify the significant role of I⋯I and I⋯H contacts in its crystal packing.

The Quantum Theory of Atoms in Molecules (QTAIM) provides a deeper analysis of the electron density (ρ) to characterize chemical bonds and non-covalent interactions. ub.edu In QTAIM, the presence of a bond path between two atoms and the properties of the electron density at the bond critical point (BCP) on this path reveal the nature of the interaction. For the I⋯I halogen bonds in this compound, a QTAIM analysis would be expected to show a BCP between the interacting iodine atoms. The values of the electron density (ρ) and its Laplacian (∇²ρ) at this point would classify the interaction as a closed-shell interaction, typical for non-covalent bonds, and quantify its strength. ub.edu

Supramolecular Chemistry and Non Covalent Interactions Involving 1,2,4,5 Tetraiodobenzene

Halogen Bonding (XB) as a Directing Interaction

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophilic region on another molecule. This seemingly counterintuitive interaction, given the electronegativity of halogens, is a key organizing force in the supramolecular assemblies of 1,2,4,5-tetraiodobenzene.

The electrophilic nature of the iodine atoms in this compound can be attributed to the phenomenon of the "sigma-hole". The sigma-hole is a region of positive electrostatic potential located on the outer surface of the iodine atom, centered along the axis of the C-I covalent bond. This positive region arises from the anisotropic distribution of electron density around the iodine atom. While the electron density is greater in the equatorial region of the iodine atom, there is a depletion of electron density along the extension of the covalent bond, resulting in a positive electrostatic potential.

The magnitude of the sigma-hole is influenced by the polarizability of the halogen atom and the electron-withdrawing nature of the group to which it is attached. For iodine, being the most polarizable of the common halogens, the sigma-hole is particularly prominent. Although specific computational studies detailing the electrostatic potential surface of this compound are not abundant in the readily available literature, the principles of sigma-hole theory suggest that the four iodine atoms of this molecule possess significant positive sigma-holes, making them potent halogen bond donors.

Halogen bonds are highly directional, with the interaction being strongest when the angle between the C-I bond and the nucleophile (the halogen bond acceptor) is close to 180°. This linearity is a hallmark of halogen bonding and is a critical factor in the rational design of supramolecular structures.

In the solid state, this compound molecules arrange themselves to maximize favorable intermolecular interactions. The crystal structure of this compound reveals that the molecules are connected via weak I···I intermolecular interactions. nih.gov These interactions are a manifestation of halogen bonding, where one iodine atom acts as the halogen bond donor (via its sigma-hole) and the equatorial region of a neighboring iodine atom acts as the halogen bond acceptor.

| Interaction | Distance (Å) | C-I···I Angle (°) |

| I···I | 3.889 | ~170 |

| I···I | 4.077 | ~90 |

| Note: These values are derived from the crystallographic data of this compound and represent examples of different types of I···I contacts. |

The strength of halogen bonds is comparable to that of hydrogen bonds and can be tuned by modifying the halogen bond donor and acceptor. For instance, in co-crystals of the related compound 1,4-diiodotetrafluorobenzene (B1199613) with aromatic heterocyclic diazine mono-N-oxides, I···N and I···O halogen bonds are the primary interactions driving the assembly. diva-portal.org The high directionality and strength of these bonds lead to the formation of well-defined one-dimensional chains. diva-portal.org

In more complex supramolecular systems, halogen bonds can coexist and act in synergy with other non-covalent interactions, such as hydrogen bonds and π-π stacking. The interplay between these forces allows for the construction of intricate and robust molecular architectures.

For example, in binary co-crystals of isonicotinamide (B137802) with either iodine or 1,4-diiodotetrafluorobenzene, both hydrogen bonds and halogen bonds are observed to operate in concert to direct the assembly of infinite one-dimensional chains. nih.gov The hydrogen bonds form between the amide groups of isonicotinamide molecules, creating a primary structural motif, while the halogen bonds form between the iodine atoms and the nitrogen atoms of the pyridine (B92270) rings, linking these primary motifs into extended chains. This demonstrates the potential for designing complex materials where the orientation and connectivity of the components are precisely controlled by the cooperation of multiple non-covalent interactions.

Pi-Stacking (π-π and CH-π) Interactions in Assemblies

The planar aromatic core of this compound makes it susceptible to π-stacking interactions, which are another significant force in the organization of its supramolecular assemblies. In the crystal structure of this compound, the molecules are stacked along the c-axis. nih.gov This stacking arrangement suggests the presence of π-π interactions between the electron-rich aromatic rings. The nature of these interactions is typically offset or parallel-displaced, rather than a direct face-to-face stacking, to minimize electrostatic repulsion.

Rational Design and Assembly of Supramolecular Architectures

The predictable nature of halogen bonding and other non-covalent interactions involving this compound allows for its use as a building block in the rational design of complex supramolecular architectures. By carefully selecting complementary molecules that can act as halogen bond acceptors, it is possible to program the self-assembly process to yield desired structures with specific topologies and properties.

A particularly exciting application of this compound and related polyhalogenated molecules is in the construction of Halogen-Bonded Organic Frameworks (XBOFs). XBOFs are a class of porous crystalline materials that are analogous to Metal-Organic Frameworks (MOFs) and Hydrogen-Bonded Organic Frameworks (HOFs), but with halogen bonds as the primary directing interaction.

The use of multidentate halogen bond donors, such as this compound, in conjunction with multidentate halogen bond acceptors can lead to the formation of extended, porous networks. While the direct use of this compound in the synthesis of XBOFs is not yet widely documented, studies on similar molecules like 1,4-diiodotetrafluorobenzene have demonstrated the feasibility of this approach. diva-portal.orgnih.gov These studies show that the high directionality and strength of halogen bonds can be harnessed to create robust frameworks with well-defined channels and pores. The potential for this compound to act as a quadridentate halogen bond donor makes it a highly promising candidate for the future development of novel XBOFs with unique structural and functional properties.

Principles of Cocrystal Design and Engineering

The design and engineering of cocrystals involving this compound are primarily governed by the principles of supramolecular chemistry, with halogen bonding being the most significant directional interaction. nih.gov The four iodine atoms on the benzene (B151609) ring are not merely bulky substituents; they are highly effective halogen bond donors. This capacity stems from the anisotropic distribution of electron density around the covalently bonded iodine atom, which creates a region of positive electrostatic potential, known as a σ-hole, opposite the C-I covalent bond. sunway.edu.my This electrophilic region can interact favorably with a variety of Lewis basic sites (halogen bond acceptors), such as lone pairs on nitrogen or oxygen atoms, or the π-electron clouds of aromatic systems. nih.govsunway.edu.my

The predictability and directionality of halogen bonds make them a powerful tool in crystal engineering, comparable to the more traditional hydrogen bond. sunway.edu.my The strength of these interactions can be systematically tuned. For instance, the presence of electron-withdrawing groups on the aromatic ring enhances the positive character of the σ-hole, leading to stronger halogen bonds. While this compound itself is a potent halogen bond donor, its fluorinated analog, 1,4-diiodotetrafluorobenzene, is particularly noteworthy for its heightened σ-hole effect due to the four strongly electronegative fluorine atoms. sunway.edu.mynih.govresearchgate.net

The rational design of cocrystals with this compound involves the selection of appropriate coformers that act as halogen bond acceptors. The principle of supramolecular synthon recognition is central to this process. nih.gov A supramolecular synthon is a structural unit within a supramolecule that can be formed and/or assembled by known or conceivable intermolecular interactions. By choosing coformers with specific functional groups, chemists can guide the assembly of molecules into desired crystalline architectures, such as chains, sheets, or three-dimensional networks. sunway.edu.mynih.gov

Key principles in the design of this compound cocrystals include:

Halogen Bond Donor/Acceptor Pairing: Selecting appropriate Lewis basic coformers to act as acceptors for the iodine atoms' σ-holes.

Hierarchy of Intermolecular Interactions: Recognizing that while halogen bonds may be the primary interaction, other forces such as π–π stacking, C-H···π interactions, and van der Waals forces also play a crucial role in the final crystal packing. nih.govrsc.org

Stoichiometric Control: The ratio of the halogen bond donor to the acceptor can influence the resulting supramolecular architecture. nih.gov

Synthon Polymorphism: The possibility that the same components can assemble into different crystalline forms (polymorphs) based on different arrangements of supramolecular synthons. sunway.edu.my

An example of these principles in action is the cocrystal formed between 1,4-diiodoperchlorobenzene (a related compound) and naphthalene. In this structure, the primary interaction is a C—I⋯π halogen bond between the iodine of the donor and the π-system of naphthalene. nih.gov This demonstrates the use of an electron-rich aromatic surface as a halogen bond acceptor.

| Donor Molecule | Acceptor Molecule/Group | Primary Interaction Type | Resulting Supramolecular Motif |

| 1,4-Diiodotetrafluorobenzene | Pyridine-nitrogen | C—I···N Halogen Bond | 1D Supramolecular Chains |

| 1,4-Diiodoperchlorobenzene | Naphthalene | C—I···π Halogen Bond | Chevron-like structure |

| 1,4-Diiodotetrafluorobenzene | Tripyridyl compounds | C—I···N Halogen Bond | Discrete Trimeric Adducts |

| This compound | (Self-associated) | I···I Halogen Bond | Stacked molecular columns |

Self-Assembly Processes in Crystalline and Solution States

The self-assembly of this compound is a process driven by a combination of non-covalent interactions, leading to ordered supramolecular architectures in both the solid state and, under certain conditions, in solution. rsc.orgresearchgate.net

Crystalline State Self-Assembly:

In its pure crystalline form, this compound molecules arrange themselves in a highly ordered fashion. The crystal structure reveals that the molecules are stacked along a crystallographic axis. researchgate.net The assembly is stabilized by weak I···I intermolecular interactions between neighboring stacks. These contacts, with distances observed at 3.783 Å, are significantly shorter than the sum of the van der Waals radii of two iodine atoms (approximately 3.96-4.30 Å), indicating a tangible attractive interaction. researchgate.net This type of interaction, often referred to as a Type II halogen bond, involves the σ-hole of one iodine atom interacting with the negative equatorial belt of another. Additionally, π–π stacking interactions occur between the aromatic rings within the same stack, with an interplanar distance of 3.683 Å. researchgate.net This demonstrates that even without a distinct halogen bond acceptor molecule, this compound can self-assemble into a stable crystal lattice through a combination of halogen-halogen and π-stacking interactions.

When co-crystallized with halogen bond acceptors, this compound and its analogs are powerful building blocks for more complex, multi-component self-assembled systems. nih.gov For example, 1,4-diiodotetrafluorobenzene reacts with various ditopic nitrogen-containing Lewis bases (like bipyridines) to form infinite 1D chains or "supramolecular polymers" held together by strong and directional C-I···N halogen bonds. sunway.edu.mynih.gov The geometry of the acceptor molecule dictates the final structure, leading to linear chains, zig-zag patterns, or more complex 2D and 3D networks. nih.govresearchgate.net The process is a classic example of supramolecular synthesis, where the final architecture is encoded in the recognition sites of the individual components.

Solution State Self-Assembly:

While characterization is more complex than in the solid state, evidence for self-assembly processes in solution exists. The formation of halogen-bonded complexes between halogen bond donors and acceptors can be studied in solution using techniques like Isothermal Titration Calorimetry (ITC). rsc.org Studies on similar systems, such as 1,4-bis(iodoethynyl)benzene with bromide anions, have quantified the binding constants and thermodynamic parameters of halogen bond formation in solution. rsc.org These studies show that even in the solution phase, these non-covalent interactions are strong enough to drive the association of molecules. The equilibrium between individual components and assembled aggregates is influenced by factors such as solvent polarity, concentration, and temperature. For this compound, it is expected that in non-polar solvents, it can form pre-organized aggregates with suitable guest molecules, which can then serve as nuclei for crystal growth.

| System | State | Dominant Non-Covalent Interactions | Resulting Assembly |

| Pure this compound | Crystalline | I···I Interactions, π–π Stacking | Molecular stacks connected by I···I contacts researchgate.net |

| 1,4-Diiodotetrafluorobenzene + Bipyridines | Crystalline | C—I···N Halogen Bonds | 1D infinite chains nih.gov |

| 1,4-Diiodotetrafluorobenzene + Tripyridyl compounds | Crystalline | C—I···N Halogen Bonds | Discrete trimeric adducts nih.gov |

| 1,4-bis(iodoethynyl)benzene + Bromide | Solution (THF) | C—I···Br⁻ Halogen Bond | Host-guest complexes rsc.org |

Anion Recognition and Host-Guest Chemistry

The principles of halogen bonding that make this compound an excellent component for cocrystal engineering also render it a promising candidate for a host molecule in anion recognition and host-guest chemistry. Anions, being electron-rich species, are natural halogen bond acceptors. The strong, positive σ-holes on the iodine atoms of this compound can form highly directional, non-covalent bonds with anions. rsc.orgrsc.org

While research has more extensively focused on fluorinated iodoarenes, the fundamental interactions are directly applicable to this compound. nih.govresearchgate.netrsc.org The interaction between a halogen bond donor and an anion is termed an anion-halogen bond. The strength of this bond is considerable, making it a robust tool for constructing host-guest complexes. Research on a family of cocrystals involving triiodide (I₃⁻) anions and organoiodine molecules like tetraiodoethylene (B1221444) and 1,4-diiodotetrafluorobenzene has demonstrated the prevalence of I···I⁻ halogen bonding. rsc.org These interactions organize the components into complex structures, including infinite chains and three-dimensional frameworks.

The geometry of this compound, with its four iodine atoms arranged in a planar, symmetric fashion, makes it a "quadruped" host. nih.gov It can potentially bind anions using two, three, or even four iodine atoms simultaneously, leading to high affinity and selectivity. The design of a host-guest system would involve matching the size and geometry of the host's binding pocket with that of the target anion.

The potential applications of this compound in anion recognition include:

Selective Anion Receptors: Designing hosts that can selectively bind specific anions from a mixture, which has applications in sensing and separation.

Anion Transport: Incorporating the molecule into larger systems to facilitate the transport of anions across membranes.

Crystal Engineering with Anions: Using anions as templates to direct the self-assembly of this compound into specific, functional solid-state architectures.

| Halogen Bond Donor Host | Anion Guest | Interaction Type | Observed Supramolecular Structure |

| 1,4-Diiodotetrafluorobenzene | Triiodide (I₃⁻) | Anion-Halogen Bond (I···I⁻) | 3D frameworks rsc.org |

| Tetraiodoethylene | Triiodide (I₃⁻) | Anion-Halogen Bond (I···I⁻) | Infinite chains rsc.org |

| 1,4-bis(iodoethynyl)benzene | Bromide (Br⁻) | Anion-Halogen Bond (I···Br⁻) | 1D linear or angular chains rsc.org |

Applications in Advanced Materials Science and Organic Electronics

Development of Materials with Specific Electronic Properties

The electron-deficient nature of the 1,2,4,5-tetraiodobenzene core, a consequence of the electron-withdrawing iodine substituents, makes it an attractive component for creating materials with specific electronic functionalities. This has been particularly exploited in the fabrication of organic semiconductors and the design of charge-transfer complexes.

Fabrication of Organic Semiconductor Components

While direct applications of pristine this compound as an active semiconductor layer are not extensively documented, its significance lies in its use as a molecular scaffold. The iodine atoms provide reactive sites for the synthesis of more complex, conjugated molecules that are essential for organic field-effect transistors (OFETs) and other electronic devices. The rigid and planar geometry of the benzene (B151609) core, combined with the potential for derivatization, allows for the creation of organic semiconductors with predictable packing motifs, which are crucial for efficient charge transport.

Design of Charge-Transfer Complexes for Optoelectronic Devices

The electron-accepting character of this compound makes it an ideal candidate for the formation of charge-transfer (CT) complexes. When combined with electron-donating molecules, it can form co-crystals that exhibit distinct electronic transitions. These CT interactions can be tuned by systematically modifying the electron donor, thereby altering the optoelectronic properties of the resulting material. Such complexes are of interest for their potential use in organic light-emitting diodes (OLEDs), photodetectors, and solar cells, where the charge-transfer state plays a crucial role in device performance.

Optical Materials Development

This compound has been identified as a fluorescent molecule, a property that is of significant interest for the development of optical materials. researchgate.net Its fluorescence can be modulated through the formation of co-crystals and by introducing different functional groups onto the benzene ring. The heavy iodine atoms can also influence the photophysical properties through the heavy-atom effect, potentially promoting intersystem crossing and leading to phosphorescence. This opens up possibilities for its use in applications such as organic light-emitting diodes (OLEDs), chemical sensors, and bio-imaging.

Crystal Engineering for Functional Solid-State Materials

The predictable and directional nature of intermolecular interactions involving iodine atoms, particularly halogen bonding, makes this compound a powerful tool in the field of crystal engineering. The ability to control the self-assembly of molecules in the solid state is paramount for the design of materials with desired physical and chemical properties.

Control over Porosity and Morphology of Crystalline Materials

The strong and directional nature of halogen bonds (I···X, where X is a halogen bond acceptor) involving the iodine atoms of this compound can be exploited to construct robust and porous crystalline networks. By co-crystallizing with molecules that act as halogen bond acceptors, it is possible to create supramolecular synthons that direct the formation of specific, pre-designed architectures. This control over the solid-state packing can be used to generate materials with defined porosity, which is of interest for applications in gas storage, separation, and catalysis. The crystal structure of this compound itself reveals that the molecules are stacked along the c-axis and neighboring stacks are connected via weak I···I intermolecular interactions, demonstrating the inherent tendency of this molecule to form organized structures. nih.gov

| Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) |

| Monoclinic | P2/c | 17.8144 | 7.4999 | 7.9125 | 102.203 |

Table 1: Crystallographic Data for this compound nih.gov

Engineering of Electrical Conductivity

The electrical conductivity of materials based on this compound can be engineered through the formation of charge-transfer complexes and co-crystals. By pairing it with strong electron donors, it is possible to facilitate the transfer of charge and create conductive pathways within the crystalline lattice. The degree of charge transfer and the stacking arrangement of the donor and acceptor molecules, which can be controlled through crystal engineering principles, are key factors in determining the electrical conductivity of the resulting material. While pristine this compound is not highly conductive, its ability to form ordered structures with other molecules provides a platform for designing organic conductors and semiconductors with tailored electronic properties.

Precursor for Extended π-System Materials

This compound is a crucial building block in the synthesis of extended π-system materials, which are of significant interest in advanced materials science and organic electronics. The four iodine substituents on the benzene ring serve as highly reactive sites for cross-coupling reactions, allowing for the construction of large, conjugated architectures. The rigid and planar geometry of the central benzene core, combined with its tetra-functional nature, enables the formation of two-dimensional networks, polymers, and macrocycles with unique electronic and optical properties.

One of the primary methods for utilizing this compound as a precursor is through the Sonogashira coupling reaction. This reaction involves the coupling of aryl halides with terminal alkynes, catalyzed by palladium and copper(I) complexes. libretexts.orgorganic-chemistry.org The high reactivity of the carbon-iodine bond in this compound makes it an excellent substrate for these reactions. By reacting it with various di-alkyne or multi-alkyne linkers, researchers can synthesize highly conjugated polymers and porous organic frameworks. These materials often exhibit properties such as high charge carrier mobility and strong light absorption, making them suitable for applications in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and chemical sensors.

A significant application of this compound is in the bottom-up synthesis of novel carbon allotropes, particularly graphdiyne (GDY). pku.edu.cnrsc.org Graphdiyne is a two-dimensional material composed of sp- and sp²-hybridized carbon atoms, featuring a highly π-conjugated structure with uniform pores. pku.edu.cnrsc.org The synthesis often involves the homocoupling of hexaethynylbenzene, but alternative strategies utilize precursors that can form the characteristic diacetylenic linkages. While direct use of this compound for graphdiyne synthesis is less common than using terminal alkynes like hexaethynylbenzene, its derivatives are instrumental. mdpi.com For instance, Sonogashira coupling of this compound with protected alkynes like trimethylsilylacetylene can be a step towards creating larger, functionalized monomers for graphdiyne synthesis. libretexts.orgscispace.com These reactions allow for the precise construction of the extended π-conjugated network that defines graphdiyne's unique electronic band structure and properties. mdpi.com

Furthermore, derivatives of this compound, such as 1,2,4,5-tetrakis(4-carboxyphenyl)benzene (B2947062) (H₄TCPB), are employed as organic linkers in the synthesis of Metal-Organic Frameworks (MOFs). rsc.orgnih.gov These MOFs can possess extended π-systems contributed by the linker, leading to interesting properties like luminescence and semiconductor behavior. rsc.orgnih.gov The arrangement of these large, conjugated linkers within the framework dictates the electronic properties of the final material.

The following tables summarize key research findings related to the use of this compound and its derivatives in creating extended π-systems.

Table 1: Synthesis of Extended π-Systems via Sonogashira Coupling

| Aryl Halide Precursor | Alkyne Co-reactant | Catalyst System | Resulting Material/Structure | Reference |

| This compound | Phenylacetylene | Pd(PPh₃)₄ / CuI | Tetraphenylethynylbenzene | libretexts.org |

| This compound | Trimethylsilylacetylene | Pd(PPh₃)₂Cl₂ / CuI | 1,2,4,5-Tetrakis((trimethylsilyl)ethynyl)benzene | scispace.com |